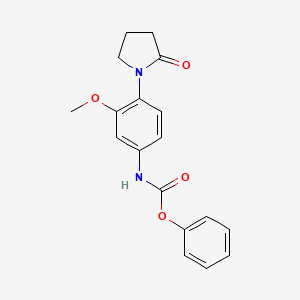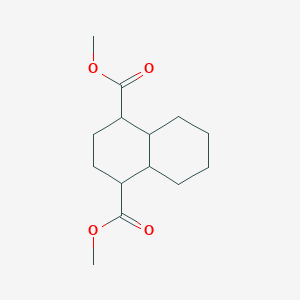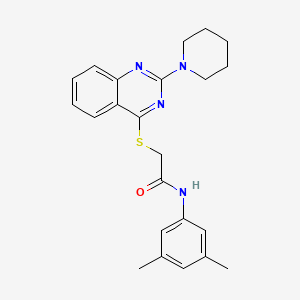
1-(Furan-2-yl)-2-(4-(phenylsulfonyl)piperazin-1-yl)ethanone oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Furan-2-yl)-2-(4-(phenylsulfonyl)piperazin-1-yl)ethanone oxalate is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a piperazine derivative and has been synthesized using various methods.
Scientific Research Applications
Chemical Synthesis and Pharmacological Evaluation
A study by Kumar et al. (2017) describes the synthesis of novel derivatives related to "1-(Furan-2-yl)-2-(4-(phenylsulfonyl)piperazin-1-yl)ethanone oxalate" and evaluates their pharmacological activities. These derivatives were assessed for antidepressant and antianxiety effects, revealing significant activity in behavioral models. This research suggests potential therapeutic applications for these compounds in treating mood disorders (Kumar et al., 2017).
Corrosion Inhibition
Research conducted by Singaravelu and Bhadusha (2022) explored the use of a structurally similar compound as a corrosion inhibitor for mild steel in acidic environments. The study demonstrated that the novel organic compound significantly enhances the inhibition efficiency against mild steel corrosion, indicating its potential application in industrial settings to protect metals from acidic corrosion (Singaravelu & Bhadusha, 2022).
Electrochemical Synthesis
Nematollahi and Amani (2011) investigated the electrochemical synthesis of new substituted phenylpiperazine derivatives, which are structurally related to "this compound." This study highlights a method for developing phenylpiperazine derivatives through an environmentally friendly process, showcasing the compound's role in facilitating novel synthesis techniques (Nematollahi & Amani, 2011).
properties
IUPAC Name |
2-[4-(benzenesulfonyl)piperazin-1-yl]-1-(furan-2-yl)ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S.C2H2O4/c19-15(16-7-4-12-22-16)13-17-8-10-18(11-9-17)23(20,21)14-5-2-1-3-6-14;3-1(4)2(5)6/h1-7,12H,8-11,13H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTNDXQLMHDHDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Oxan-4-yl)-2-azaspiro[3.3]heptane](/img/structure/B2989507.png)
![4-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride](/img/structure/B2989508.png)
![1,3-bis(4-chlorophenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2989509.png)



![4-(dimethylsulfamoyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2989515.png)


![4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2989520.png)

![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2989525.png)
